5-Isopropyl-3-methylbenzonitrile
Description
Properties
CAS No. |
1349717-12-9 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-6,8H,1-3H3 |
InChI Key |
UYVZNFRIHLCKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Isopropyl-3-methylbenzonitrile
General Synthetic Strategy
The synthesis of 5-isopropyl-3-methylbenzonitrile typically involves two key steps:
- Alkylation of a methyl-substituted phenol or benzene derivative to introduce the isopropyl group at the 5-position.
- Conversion of a suitable precursor (e.g., aldehyde or phenol) to the nitrile group at the desired position.
These steps can be conducted in varying sequences or combined with intermediate transformations such as oxime formation and dehydration.
Alkylation to Introduce the Isopropyl Group
A critical step is the regioselective alkylation of 3-methylphenol or related compounds to yield 5-isopropyl-3-methylphenol, which can be further converted to the nitrile.
Catalytic Alkylation Using Synthetic Aluminum Silicate
- Process: Heating 3-methylphenol with propene in the presence of synthetic aluminum silicate (non-acid treated) catalyst at 200–400°C (preferably 250–350°C).
- Mechanism: Alkylation of the aromatic ring occurs via electrophilic substitution, with possible rearrangement and transalkylation reactions among mono-, di-, and poly-isopropylated phenols.
- Advantages: The process avoids strongly acidic catalysts, reducing corrosion and simplifying catalyst removal by filtration.
- Catalyst loading: 2–20% by weight relative to alkylated phenol, preferably 7–14%.
- Application: This method can be scaled industrially for efficient production of 5-isopropyl-3-methylphenol.
- Reference: US Patent 3968173 (1999).
Conversion of Phenol or Aldehyde to Benzonitrile
The nitrile group can be introduced via oxime formation followed by dehydration or by direct cyanation methods.
Oxime Formation and Dehydration Route
- Step 1: Conversion of the corresponding benzaldehyde (e.g., 4-fluoro-2-methylbenzaldehyde analogs) to the oxime using hydroxylamine hydrochloride in the presence of an organic base such as N,N-diisopropylethylamine.
- Step 2: Dehydration of the oxime to the nitrile using reagents like phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate.
- Solvents: Ethanol for oxime formation; toluene or similar solvents for dehydration.
- Temperatures: Oxime formation at 20–35°C; dehydration at 100–120°C.
- Yields: High conversion efficiency reported.
- Note: Although this procedure is reported for related fluoro-methylbenzonitriles, the methodology is adaptable for 5-isopropyl-3-methylbenzonitrile synthesis.
- Reference: WO Patent 2016024224 (2015).
Lewis Acid-Promoted Cyanation of Phenols
- Method: Direct cyanation of phenols using Lewis acid catalysts to achieve site-selective introduction of the nitrile group.
- Example: Synthesis of 2-hydroxy-5-isopropyl-4-methylbenzonitrile from 4-isopropyl-3-methylphenol.
- Yields: Up to 91% isolated yield.
- Characterization: Confirmed by NMR, IR, and HRMS.
- Significance: This approach allows direct functionalization of phenols to nitriles without prior aldehyde formation.
- Reference: Royal Society of Chemistry Supplementary Data (2020).
Alkylation of Hydroxybenzaldehydes to Isopropoxy Derivatives (Supporting Step)
- Relevance: Alkylation of hydroxybenzaldehydes with isopropyl groups (e.g., 3-isopropoxybenzaldehyde) is a useful intermediate step in some synthetic routes.
- Conditions: Potassium carbonate base in N,N-dimethylformamide solvent at 50–60°C for 6–42 hours.
- Yields: 71–95% depending on conditions.
- Application: These intermediates can be further converted to nitriles.
- Reference: Ambeed product data (2020).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Isopropyl-3-methylbenzonitrile can undergo oxidation reactions at the benzylic position. For example, oxidation with potassium permanganate (KMnO4) can convert the isopropyl group to a carboxylic acid group, resulting in the formation of 5-Isopropyl-3-methylbenzoic acid.
Reduction: The nitrile group in 5-Isopropyl-3-methylbenzonitrile can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring of 5-Isopropyl-3-methylbenzonitrile can undergo electrophilic substitution reactions. For instance, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2) onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-Isopropyl-3-methylbenzoic acid
Reduction: 5-Isopropyl-3-methylbenzylamine
Substitution: 5-Isopropyl-3-methyl-2-nitrobenzonitrile
Scientific Research Applications
5-Isopropyl-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules with desired properties.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its aromatic nitrile group, which can interact with biological targets.
Medicine: Research into potential therapeutic applications of derivatives of 5-Isopropyl-3-methylbenzonitrile is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methylbenzonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The comparison focuses on benzonitrile derivatives with alkyl substituents, such as 3,5-dimethylbenzonitrile , 5-tert-butyl-3-methylbenzonitrile , and 5-isopropyl-3-ethylbenzonitrile . Key differences arise from the steric and electronic effects of substituents:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in H₂O (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| 5-Isopropyl-3-methylbenzonitrile | 161.25 | 78–82 | 245–248 | 0.12 | -CN, -CH(CH₃)₂, -CH₃ |
| 3,5-Dimethylbenzonitrile | 145.19 | 65–68 | 230–233 | 0.23 | -CN, -CH₃ (×2) |
| 5-tert-Butyl-3-methylbenzonitrile | 189.28 | 95–98 | 265–268 | 0.06 | -CN, -C(CH₃)₃, -CH₃ |
| 5-Isopropyl-3-ethylbenzonitrile | 175.25 | 83–86 | 250–253 | 0.09 | -CN, -CH(CH₃)₂, -CH₂CH₃ |
Key Observations :
- Steric Effects : Bulkier substituents (e.g., tert-butyl in 5-tert-butyl-3-methylbenzonitrile) increase melting points and reduce solubility in polar solvents due to hindered solvation .
- Electronic Effects: The cyano group’s electron-withdrawing nature stabilizes intermediates in Suzuki-Miyaura coupling reactions, but alkyl groups (e.g., isopropyl) slightly diminish this effect compared to pure benzonitrile .
Spectroscopic Comparisons
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for distinguishing these compounds. For example:
- IR Spectroscopy: The cyano group (-CN) in 5-isopropyl-3-methylbenzonitrile shows a strong absorption at ~2230 cm⁻¹, consistent with other benzonitriles. Alkyl C-H stretches (2831–2982 cm⁻¹) and aromatic C=C stretches (1449–1595 cm⁻¹) align with patterns observed in related compounds (e.g., Compound-d in ) .
- ¹H NMR :
Research Findings and Industrial Relevance
Recent studies highlight 5-isopropyl-3-methylbenzonitrile’s role in synthesizing kinase inhibitors, where its balanced steric and electronic profile improves drug bioavailability by 15–20% compared to bulkier analogs. However, its lower solubility remains a formulation challenge, prompting research into co-crystallization techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
